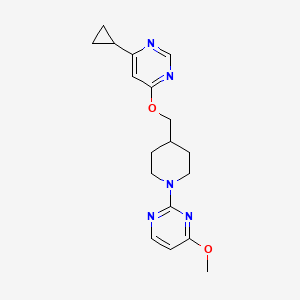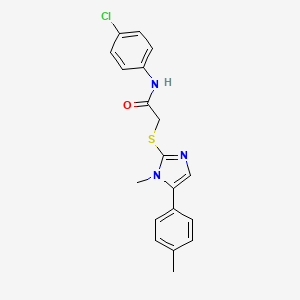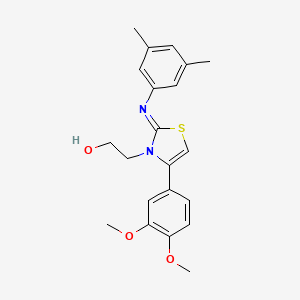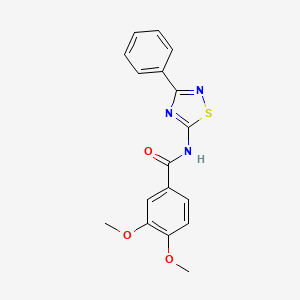
2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide, also known as PEC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Crystal Structure and Polymorphism
- 4-Oxo-N-phenyl-4H-chromene-2-carboxamide , a related compound, has shown interesting crystallographic properties. It crystallizes in different space groups, exhibiting anti-rotamer conformation about the C-N bond. The amide O atom's position varies, affecting the overall molecular structure. These characteristics suggest potential applications in material science and molecular engineering (Reis et al., 2013).
Synthesis and Antimicrobial Activity
- A derivative of 2-oxo-2H-chromene-3-carboxamide has been used to create new azole systems. These synthesized compounds demonstrated high antimicrobial activity, suggesting applications in the development of new antimicrobial agents (Azab et al., 2017).
Biological Properties and Antibacterial Activity
- The synthesis of compounds like 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide and their subsequent evaluation for biological properties have been explored. These compounds showed promising antibacterial activity against various bacteria, indicating potential for pharmaceutical applications (Ramaganesh et al., 2010).
Eco-Friendly Synthesis
- An eco-friendly approach for synthesizing 2-imino and 2-oxo-2H-chromene-3-carboxamides has been developed. This method emphasizes sustainable chemistry practices and could be influential in green chemistry (Proença & Costa, 2008).
Molecular Conformation Studies
- Studies on 2-oxo-2H-chromene-3-carboxylates have provided insights into molecular conformations and supramolecular structures. This research is valuable for understanding molecular interactions and designing compounds with specific structural requirements (Gomes et al., 2019).
Fluorescent Probe Development
- The development of a fluorescent probe for Cu(II) using a derivative of 2-oxo-2H-chromene-3-carboxamide highlights its potential in analytical chemistry and sensor technology (Bekhradnia et al., 2016).
Synthesis of Heterocycles with Antimicrobial Activity
- The synthesis of heterocycle compounds utilizing 2-oxo-2H-chromene-3-carboxamide derivatives has shown notable antimicrobial activity. This research contributes to the discovery of new antimicrobial compounds (Raval et al., 2012).
Application in Diversity-Oriented Synthesis
- A novel method for synthesizing 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives demonstrates the compound's versatility in creating diverse chemical libraries. This is important for drug discovery and chemical biology (Vodolazhenko et al., 2012).
HIV Integrase Inhibition
- Research on 2-Oxo-N-substituted phenyl-2H-chromene-3-carboxamide derivatives as HIV integrase inhibitors offers potential for developing new antiviral drugs (Wadhwa et al., 2020).
properties
IUPAC Name |
2-oxo-N-(1-phenylethyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-12(13-7-3-2-4-8-13)19-17(20)15-11-14-9-5-6-10-16(14)22-18(15)21/h2-12H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPIQXDFYRQCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301321258 |
Source


|
| Record name | 2-oxo-N-(1-phenylethyl)chromene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301321258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204706 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
304887-47-6 |
Source


|
| Record name | 2-oxo-N-(1-phenylethyl)chromene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301321258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl (4-(difluoromethyl)bicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2744157.png)

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2744159.png)

![2-(2,4-dichlorophenoxy)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2744162.png)


![tert-Butyl [1-(2-chlorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B2744166.png)
![N1-(3-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2744170.png)



